molecular formula C10H14ClO4P B3065514 Diethyl 4-chlorophenyl phosphate CAS No. 5076-63-1

Diethyl 4-chlorophenyl phosphate

Cat. No.: B3065514
CAS No.: 5076-63-1
M. Wt: 264.64 g/mol
InChI Key: LBGVKIMCKGXEEF-UHFFFAOYSA-N
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Description

Diethyl 4-chlorophenyl phosphate is an organophosphorus compound with the chemical formula C10H14ClO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 4-chlorophenyl ring, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-chlorophenyl phosphate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphate ester bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .

Comparison with Similar Compounds

  • Diethyl phenyl phosphate
  • Diethyl 4-methoxyphenyl phosphate
  • Diethyl 4-nitrophenyl phosphate

Comparison: Diethyl 4-chlorophenyl phosphate is unique due to the presence of the 4-chloro substituent on the phenyl ring. This substituent influences the compound’s reactivity and its interactions with biological targets. Compared to diethyl phenyl phosphate, the chloro group enhances its inhibitory activity against certain enzymes . Similarly, the presence of the chloro group distinguishes it from diethyl 4-methoxyphenyl phosphate and diethyl 4-nitrophenyl phosphate, which have different substituents that affect their chemical and biological properties .

Properties

IUPAC Name

(4-chlorophenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGVKIMCKGXEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198794
Record name Phosphoric acid, p-chlorophenyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5076-63-1
Record name Phosphoric acid, 4-chlorophenyl diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5076-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, p-chlorophenyl diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, p-chlorophenyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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